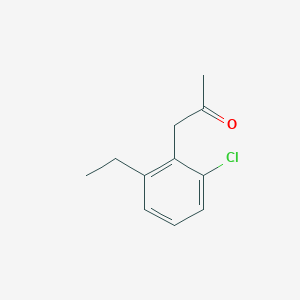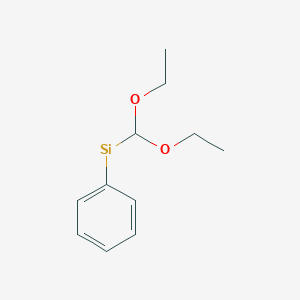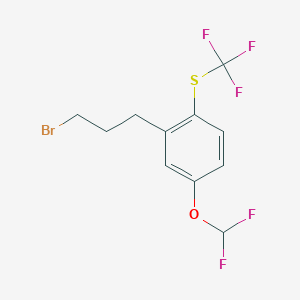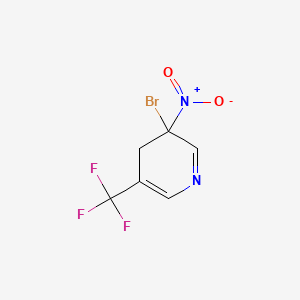
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrF3N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
The synthesis of 5-Bromo-5-nitro-3-(trifluoromethyl)pyridine typically involves the bromination and nitration of 3-(trifluoromethyl)pyridine. One common method includes the following steps:
Bromination: 3-(trifluoromethyl)pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial production methods may involve variations of these steps to optimize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, and catalysts such as palladium on carbon, iron, and aluminum bromide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro and bromine groups contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-5-nitro-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-3-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-2-(trifluoromethyl)pyridine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity, stability, and versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H4BrF3N2O2 |
|---|---|
Molekulargewicht |
273.01 g/mol |
IUPAC-Name |
3-bromo-3-nitro-5-(trifluoromethyl)-4H-pyridine |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-5(12(13)14)1-4(2-11-3-5)6(8,9)10/h2-3H,1H2 |
InChI-Schlüssel |
IIQZOCIWRGFTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CN=CC1([N+](=O)[O-])Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


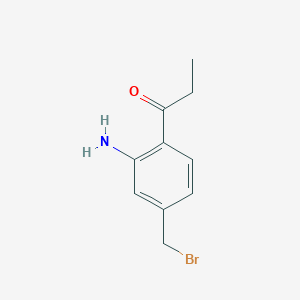
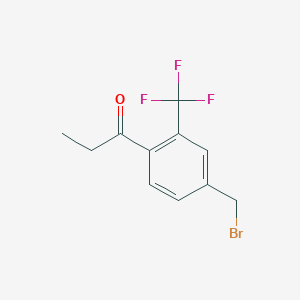
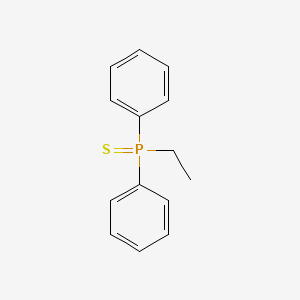

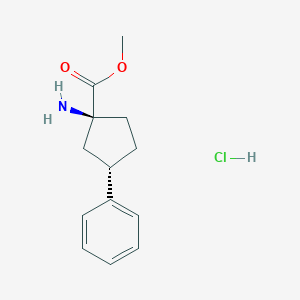
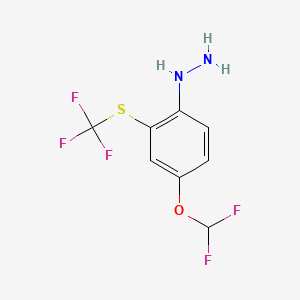

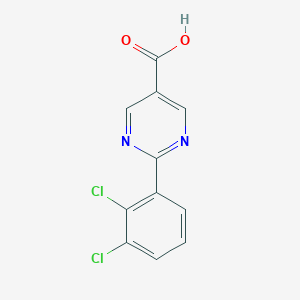
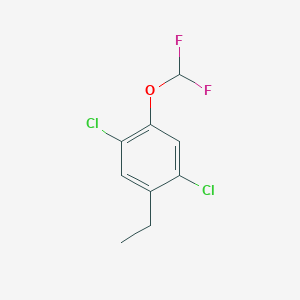
![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
